3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
Overview
Description
3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a chemical compound with the molecular formula C10H12N2O·HCl
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of Quinoline Derivatives: Quinoline derivatives can be reduced using hydrogenation techniques to obtain the tetrahydroquinoline structure.
Amination of Tetrahydroquinoline Derivatives:
Methylation of Tetrahydroquinoline Derivatives: Methylation can be performed using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the above synthetic routes. The reactions are carried out in reactors under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and solvents to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can be used to convert the compound to simpler derivatives.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Quinoline derivatives
Reduction: Simpler tetrahydroquinoline derivatives
Substitution: Derivatives with different functional groups
Scientific Research Applications
3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
3-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one hydrochloride
3-Amino-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
Uniqueness: 3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is unique in its structure and potential applications compared to similar compounds. Its specific arrangement of atoms and functional groups allows for distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-1-methyl-3,4-dihydroquinolin-2-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13;/h2-5,8H,6,11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPKJDGJYDFJDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2CC(C1=O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879-13-0 | |
Record name | 2(1H)-Quinolinone, 3-amino-3,4-dihydro-1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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